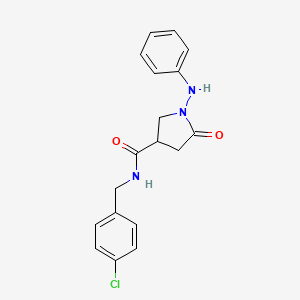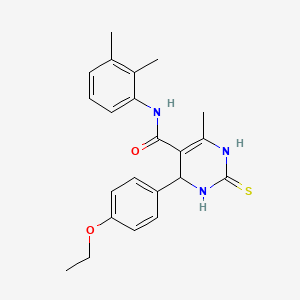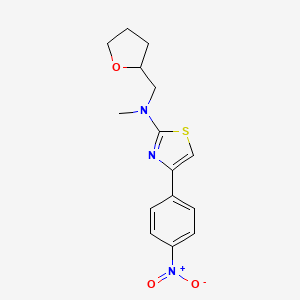![molecular formula C29H27NO5 B3995848 isopropyl 2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate](/img/structure/B3995848.png)
isopropyl 2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate
Description
Isopropyl 2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate is a synthetic organic compound belonging to a class of heterocyclic compounds. This compound consists of a chromene-oxazine fused ring system with a phenyl group, and it has notable applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple reaction steps. It starts with the preparation of the chromene ring, followed by the formation of the oxazine ring through cyclization. The subsequent addition of the phenylpropanoate moiety completes the synthesis. The reactions typically employ conditions such as reflux, use of catalysts like Lewis acids, and specific solvents to facilitate the steps.
Industrial Production Methods In an industrial context, the production of this compound might involve scaled-up versions of the laboratory methods. This includes continuous flow reactors, large-scale catalysts, and automation to ensure efficiency, consistency, and safety in mass production.
Chemical Reactions Analysis
Types of Reactions It Undergoes this compound can participate in various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions at different positions on the ring structure.
Reduction: Reduction of specific functional groups is possible under controlled conditions.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive centers.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions Used The reagents commonly used in the reactions of this compound include oxidizing agents (e.g., KMnO4, PCC), reducing agents (e.g., NaBH4, LiAlH4), bases (e.g., NaOH, K2CO3), and acids (e.g., HCl, H2SO4). The conditions often involve controlled temperatures, solvents like ethanol, methanol, and dichloromethane, and sometimes inert atmospheres.
Major Products Formed Depending on the reaction type, the products can vary significantly. Oxidation and reduction will modify specific functional groups, while substitution reactions yield different derivatives with new functional groups replacing the original ones.
Scientific Research Applications
This compound has several notable applications in scientific research:
Chemistry: As a building block in organic synthesis, it helps create complex molecules and study reaction mechanisms.
Biology: In biological research, the compound can be used as a probe or intermediate in the synthesis of bioactive molecules.
Medicine: The chromene-oxazine core has potential pharmacological properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It serves as an intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action for any biological or pharmacological activity of this compound involves interaction with molecular targets like enzymes or receptors. The chromene-oxazine structure may interact with cellular pathways, leading to specific therapeutic effects. The exact mechanism can vary based on the specific application, such as inhibition of bacterial enzymes in antimicrobial action or modulation of inflammatory pathways in anti-inflammatory action.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-(2-oxo-4-methyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate
Ethyl 2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)-3-phenylpropanoate
Isopropyl 2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-6(7H)-yl)-3-phenylpropanoate
Unique Features Compared to similar compounds, isopropyl 2-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]ox
Properties
IUPAC Name |
propan-2-yl 2-(2-oxo-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-19(2)34-29(32)25(15-20-9-5-3-6-10-20)30-17-24-26(33-18-30)14-13-22-23(16-27(31)35-28(22)24)21-11-7-4-8-12-21/h3-14,16,19,25H,15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMOFDUFOICTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]propanamide](/img/structure/B3995772.png)

![7-N,7-N,11-N,11-N-tetramethyl-9-(4-nitrophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene-7,11-diamine](/img/structure/B3995785.png)
![2-Amino-1-[2-[5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B3995800.png)
![1-(naphthalen-2-ylsulfonyl)-N-[2-(4-propylphenoxy)ethyl]prolinamide](/img/structure/B3995801.png)
![11-(1H-indol-3-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3995802.png)
![N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B3995803.png)

![ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3995810.png)

![1-[(4-Benzylpiperazin-1-YL)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B3995843.png)
![N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide](/img/structure/B3995855.png)
![methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3995856.png)

